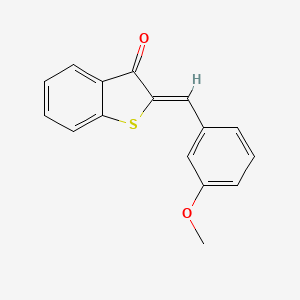![molecular formula C14H21ClN2O2 B5407296 2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5407296.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide, also known as DMCPA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMCPA is a potent and selective agonist of the sigma-1 receptor, which has been implicated in various physiological and pathological processes, including pain perception, neuroprotection, and drug addiction.
作用機序
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide is a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central and peripheral nervous system. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, neuroprotection, and drug addiction. Activation of the sigma-1 receptor by this compound leads to the modulation of various signaling pathways, including the regulation of calcium homeostasis and the activation of various kinases and transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium homeostasis, the activation of various kinases and transcription factors, and the regulation of various neurotransmitter systems. This compound has also been found to have anti-inflammatory properties, with potential applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has several limitations, including its high cost and limited availability, as well as the potential for off-target effects.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide, including the development of more selective and potent sigma-1 receptor agonists, the investigation of the role of the sigma-1 receptor in various physiological and pathological processes, and the development of novel therapeutic agents for the treatment of various diseases, such as neurodegenerative diseases, pain, and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on various signaling pathways and neurotransmitter systems.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-aminoethanol to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then converted into this compound through the reaction with N,N-dimethylaminoethyl chloride and propanoic acid. The final product is obtained through purification by column chromatography.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. This compound has also been found to have analgesic properties, with potential applications in pain management. Additionally, this compound has been investigated for its potential role in drug addiction and withdrawal, with promising results in preclinical studies.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-10-9-12(5-6-13(10)15)19-11(2)14(18)16-7-8-17(3)4/h5-6,9,11H,7-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOQQAPCBECLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5407215.png)
![methyl 4-{[3-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5407223.png)
![1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5407233.png)
![2-{[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5407250.png)
![2-{4-[(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5407253.png)
![8-(6-cyclopropyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5407255.png)
![allyl 2-[3-(4-fluorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407257.png)
![N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B5407270.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5407284.png)
![2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5407288.png)

![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5407294.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5407301.png)
